Heptyl 3,5-dinitrobenzoate
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Overview
Description
Heptyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C14H18N2O6 and a molecular weight of 310.3025 g/mol . . This compound is characterized by the presence of a heptyl ester group attached to a 3,5-dinitrobenzoic acid moiety.
Preparation Methods
The synthesis of heptyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with heptanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form 3,5-dinitrobenzoyl chloride, which then reacts with heptanol to yield the ester . An alternative green chemistry approach involves the use of ionic liquids like (bmim)HSO4 under microwave irradiation to facilitate the esterification process .
Chemical Reactions Analysis
Heptyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form 3,5-dinitrobenzoic acid and heptanol under basic conditions.
Scientific Research Applications
Heptyl 3,5-dinitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of heptyl 3,5-dinitrobenzoate involves its interaction with cellular membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity . The compound may also exhibit a multitarget mechanism of action, affecting various cellular processes .
Comparison with Similar Compounds
Heptyl 3,5-dinitrobenzoate can be compared with other 3,5-dinitrobenzoate esters, such as:
Ethyl 3,5-dinitrobenzoate: Exhibits potent antifungal activity against Candida species.
Propyl 3,5-dinitrobenzoate: Shows better biological activity profiles due to its shorter alkyl side chain.
Methyl 3,5-dinitrobenzoate: Used in studies for its antifungal properties.
This compound is unique due to its longer heptyl chain, which may influence its solubility and interaction with biological membranes.
Properties
CAS No. |
10478-05-4 |
---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
heptyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-4-5-6-7-22-14(17)11-8-12(15(18)19)10-13(9-11)16(20)21/h8-10H,2-7H2,1H3 |
InChI Key |
SALJFNLCUUKOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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